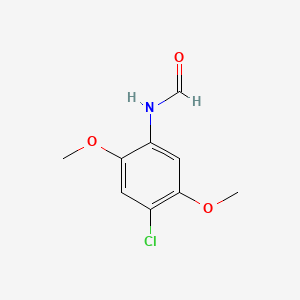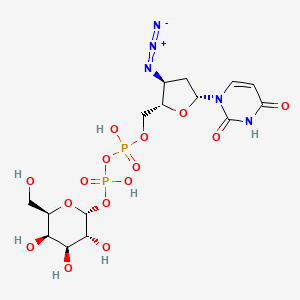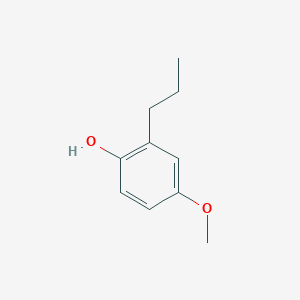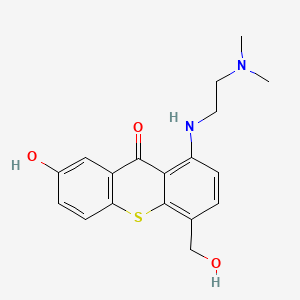
4-Chloro-2,5-dimethoxyphenylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,5-dimethoxyphenylformamide is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenylformamide, characterized by the presence of chloro and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-dimethoxyphenylformamide typically involves the formylation of 4-chloro-2,5-dimethoxyaniline. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or distillation, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2,5-dimethoxyphenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-chloro-2,5-dimethoxyaniline.
Substitution: Formation of various substituted phenylformamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2,5-dimethoxyphenylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,5-dimethoxyphenylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Chloro-2,5-dimethoxyamphetamine: A psychoactive compound with stimulant properties.
4-Bromo-2,5-dimethoxyphenylformamide: Similar structure but with a bromine atom instead of chlorine.
2,5-Dimethoxyphenylformamide: Lacks the chloro substituent.
Uniqueness: 4-Chloro-2,5-dimethoxyphenylformamide is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the methoxy groups influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
6639-58-3 |
|---|---|
Formule moléculaire |
C9H10ClNO3 |
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-7(11-5-12)9(14-2)3-6(8)10/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
RQWYEHAPFQJPPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)













